Fmoc-Tyr-OtBu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

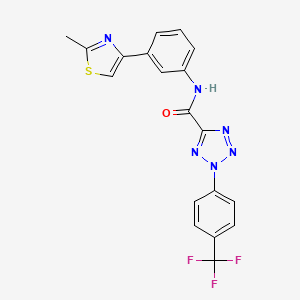

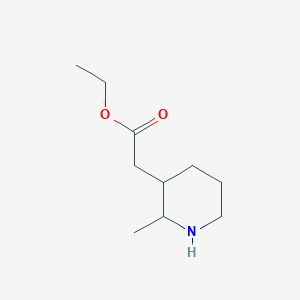

Fmoc-Tyr-OtBu, also known as N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, is a compound with the molecular formula C28H29NO5 . It is commonly used in Fmoc solid phase peptide synthesis . Its molecular structure contains a chiral center, so it can exist in two enantiomers and has optical activity .

Synthesis Analysis

This compound is synthesized by conducting an acylation reaction of O-tert-butyl-L-tyrosine with fluorenyl methaneoxycarbonyl azide . The use of this compound in peptide synthesis is efficient as none of the activated amino acids are used unproductively in acylating exposed tyrosine side-chains .Molecular Structure Analysis

The molecular weight of this compound is 459.5 g/mol . Its InChI isInChI=1S/C28H29NO5/c1-28(2,3)34-26(31)25(16-18-12-14-19(30)15-13-18)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25,30H,16-17H2,1-3H3,(H,29,32)/t25-/m0/s1 . Chemical Reactions Analysis

This compound is used in peptide synthesis as an amino acid protection monomer . It can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water .Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 459.5 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It is insoluble in water and petroleum ether, soluble in ethyl acetate, methanol, and DMF .Mecanismo De Acción

Target of Action

Fmoc-Tyr-OtBu, also known as Fmoc-O-tert-butyl-L-tyrosine, is primarily used in Fmoc solid phase peptide synthesis . Its primary targets are the amino acids in peptides that are being synthesized .

Mode of Action

This compound interacts with its targets (the amino acids in peptides) by protecting the tyrosine side-chains during the synthesis process . This protection prevents the amino acids from being used unproductively in acylating exposed tyrosine side-chains .

Biochemical Pathways

The use of this compound affects the biochemical pathway of peptide synthesis. It is used in the Fmoc/tBu solid-phase synthesis method, which is a preferred method for synthesizing molecules in both research and industrial settings . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Result of Action

The result of this compound’s action is the successful synthesis of peptides, such as Leu-EnkephalinAmide, via solid phase synthesis in water . Additionally, it can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .

Action Environment

The action of this compound is influenced by environmental factors in the laboratory setting. For instance, it is recommended to handle this compound in a well-ventilated place and avoid formation of dust and aerosols . The storage temperature also affects the stability of this compound, with a recommended storage temperature of 2-8°C .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Fmoc-Tyr-OtBu is a useful reagent for the synthesis of peptides and proteins in the laboratory. It is easy to use and has a high yield. However, it is limited in its ability to synthesize large peptides and proteins, as the reaction is slow and can be difficult to control.

Direcciones Futuras

There are several potential future directions for the use of Fmoc-Tyr-OtBu in scientific research. These include the development of new methods for the synthesis of large peptides and proteins, the use of this compound in the synthesis of peptide-based drugs, and the use of this compound in the synthesis of peptide-based vaccines. Additionally, this compound could be used in the synthesis of peptide-based diagnostics, such as peptide arrays for the detection of disease biomarkers. Finally, this compound could be used in the synthesis of peptide-based materials, such as polymers and nanomaterials, for use in a variety of applications.

Métodos De Síntesis

Fmoc-Tyr-OtBu is synthesized through a two-step process. The first step involves the condensation of Fmoc-Cl with L-tyrosine in the presence of an acid catalyst. The second step involves the esterification of the resulting product with tert-butyl bromide. This process yields this compound as a white solid.

Aplicaciones Científicas De Investigación

Fmoc-Tyr-OtBu is used in the synthesis of peptides and proteins for scientific research purposes. It is used in the preparation of peptide libraries, which are collections of peptides that can be used to study the structure and function of proteins. It is also used in the synthesis of peptide-based drugs, which are used to treat a variety of medical conditions.

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO5/c1-28(2,3)34-26(31)25(16-18-12-14-19(30)15-13-18)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25,30H,16-17H2,1-3H3,(H,29,32)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSGNJOUWWMJDE-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2620882.png)

![N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine](/img/structure/B2620884.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2620893.png)

![8-(4-Ethoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2620894.png)

![6-Amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(3-methoxyphenyl)pyrimidin-4-one](/img/structure/B2620895.png)

![N-(4-chlorophenyl)-2-((4-(4-methoxyphenyl)-7,8-dimethyl-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2620899.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide](/img/structure/B2620900.png)

![N-(4-ethylphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2620901.png)

![(R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate](/img/structure/B2620902.png)